4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[222]octanyl)methanol is a complex organic compound that combines the properties of both 4-methylbenzenesulfonic acid and (4-pentyl-1-bicyclo[222]octanyl)methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-substituted product.
For the preparation of (4-pentyl-1-bicyclo[222]octanyl)methanol, a multi-step synthetic route is employed This involves the initial formation of the bicyclo[22
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid is typically carried out in large-scale reactors where toluene is sulfonated using sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.
The industrial synthesis of (4-pentyl-1-bicyclo[2.2.2]octanyl)methanol involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to the corresponding sulfonamide.
Substitution: It can participate in electrophilic aromatic substitution reactions.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol can undergo:
Oxidation: Oxidation of the methanol group to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the bicyclic ring system to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Sulfonic acid derivatives and carboxylic acids.
Reduction: Sulfonamides and saturated bicyclic compounds.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-Methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it an effective catalyst in various organic transformations.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol exerts its effects through interactions with molecular targets, such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Similar compounds include other benzenesulfonic acids with different substituents.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol: Similar compounds include other bicyclo[2.2.2]octane derivatives with different functional groups.
Uniqueness
The combination of 4-methylbenzenesulfonic acid and (4-pentyl-1-bicyclo[2.2.2]octanyl)methanol in a single compound provides unique properties, such as enhanced reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
81472-47-1 |
---|---|
Molecular Formula |
C21H34O4S |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C14H26O.C7H8O3S/c1-2-3-4-5-13-6-9-14(12-15,10-7-13)11-8-13;1-6-2-4-7(5-3-6)11(8,9)10/h15H,2-12H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
FWKDSERIMMJUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.